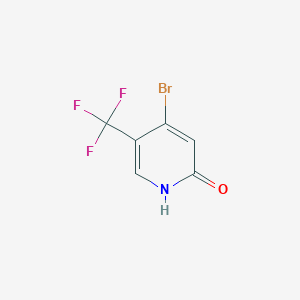

4-Bromo-5-(trifluoromethyl)pyridin-2-ol

CAS No.: 1227494-05-4

Cat. No.: VC2767178

Molecular Formula: C6H3BrF3NO

Molecular Weight: 241.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227494-05-4 |

|---|---|

| Molecular Formula | C6H3BrF3NO |

| Molecular Weight | 241.99 g/mol |

| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) |

| Standard InChI Key | SDZLGVPGAFSPAM-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CNC1=O)C(F)(F)F)Br |

| Canonical SMILES | C1=C(C(=CNC1=O)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-Bromo-5-(trifluoromethyl)pyridin-2-ol is a synthetic organic compound belonging to the pyridine family. The compound is characterized by the presence of both bromine and trifluoromethyl substituents on the pyridine ring, contributing to its unique reactivity profile and potential applications in various fields.

Table 1: Chemical Identity of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol

| Parameter | Information |

|---|---|

| CAS Number | 1227494-05-4 |

| Molecular Formula | C₆H₃BrF₃NO |

| Molecular Weight | 241.99 g/mol |

| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one |

| MDL Number | MFCD16610040 |

| Standard InChI | InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) |

| InChI Key | SDZLGVPGAFSPAM-UHFFFAOYSA-N |

| SMILES Notation | C1=C(C(=CNC1=O)C(F)(F)F)Br |

The structural characteristics of this compound include a pyridine ring with specific substitution patterns that contribute to its chemical behavior and potential biological activities .

Structural Features

The compound features several key structural elements:

-

A pyridine ring core structure

-

A hydroxyl/oxo group at the 2-position

-

A bromine substituent at the 4-position

-

A trifluoromethyl (CF₃) group at the 5-position

The presence of the trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and metabolic stability, which are important considerations for pharmaceutical applications. The bromine atom at the 4-position provides a reactive site for potential chemical modifications, making this compound valuable as a building block in organic synthesis.

Physical and Chemical Properties

Physical State and Appearance

While specific information about the physical appearance of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol is limited in the available literature, related fluorinated pyridines typically exist as crystalline solids at room temperature . The compound's physical properties are influenced by the presence of both the bromine atom and the trifluoromethyl group, which affect intermolecular interactions.

| Concentration | Amount of Compound |

|---|---|

| 1 mM | 4.1324 mL for 1 mg, 20.662 mL for 5 mg, 41.324 mL for 10 mg |

| 5 mM | 0.8265 mL for 1 mg, 4.1324 mL for 5 mg, 8.2648 mL for 10 mg |

| 10 mM | 0.4132 mL for 1 mg, 2.0662 mL for 5 mg, 4.1324 mL for 10 mg |

Regarding stability, it is recommended to store 4-Bromo-5-(trifluoromethyl)pyridin-2-ol at freezer temperatures (-20°C) . When stored at -80°C, stock solutions can be used within 6 months, while storage at -20°C limits the shelf life to approximately 1 month . To increase solubility during preparation, heating the compound to 37°C followed by ultrasonic bath treatment is recommended .

Synthesis and Production

Synthetic Routes

The synthesis of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol typically involves multi-step organic reactions. The synthetic pathway generally includes:

-

Halogenation reactions to introduce the bromine atom at the 4-position

-

Trifluoromethylation processes to incorporate the CF₃ group at the 5-position

-

Functional group transformations to establish the 2-hydroxyl/oxo functionality

| Supplier | Catalog Number | Available Quantities | Purity | Price Range (where available) |

|---|---|---|---|---|

| GlpBio | GF26380 | Sample solution (25 μL, 10 mM) | Not specified | Not listed |

| VWR/Apollo Scientific | PC535046-25MG | 25 mg | 95+% | 108 EUR |

| CymitQuimica | IN-DA009YAG | 50 mg, 100 mg, 250 mg, 1 g | Not specified | 163.00-580.00 € (for 50-250 mg) |

| ChemUniverse | P88368 | 100 mg, 250 mg, 1 g | 95% | $885.00-$3,533.00 |

| Category | Information |

|---|---|

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Hazard Statements | H302: Harmful if swallowed |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |

Research Developments and Future Perspectives

Current Research Status

Research on 4-Bromo-5-(trifluoromethyl)pyridin-2-ol and related fluorinated pyridines continues to evolve, with interest in their potential applications in drug discovery and material science. The unique structural features of this compound, particularly the combination of bromine and trifluoromethyl substituents, provide opportunities for further investigation of structure-activity relationships in various biological contexts.

Future Directions

Several areas of potential future research on 4-Bromo-5-(trifluoromethyl)pyridin-2-ol can be identified:

-

Exploration of the compound's reactivity in diverse synthetic transformations to access novel molecular scaffolds

-

Investigation of biological activities through systematic screening against relevant targets

-

Development of structure-activity relationships through the synthesis and evaluation of analogs

-

Application in the design of functional materials that leverage the electronic properties of the fluorinated pyridine core

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume